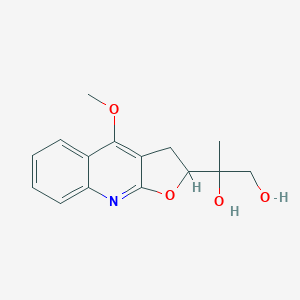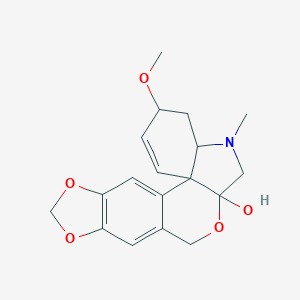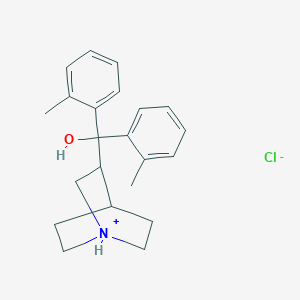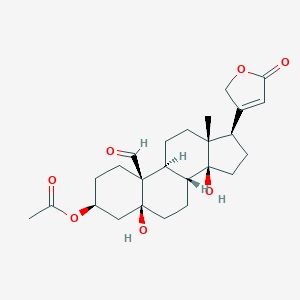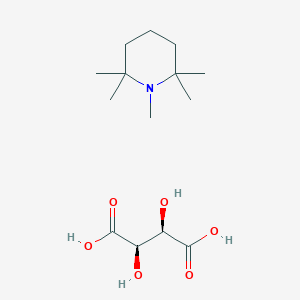
Pempidine tartrate
概要
説明
Pempidine tartrate is a chemical compound with the molecular formula C14H27NO6. It is a ganglion-blocking drug that was first reported in 1958 and introduced as an oral treatment for hypertension . This compound is an aliphatic, sterically hindered, cyclic, tertiary amine, which is a weak base with a pKa of 11.25 .
準備方法
The synthesis of pempidine tartrate involves several steps. One method involves reacting phorone with ammonia to produce 2,2,6,6-tetramethyl-4-piperidone, which is then reduced by means of the Wolff–Kishner reduction to 2,2,6,6-tetramethylpiperidine. This secondary amine is then N-methylated using methyl iodide and potassium carbonate . Another method involves reacting acetone with ammonia in the presence of calcium chloride to give 2,2,6,6-tetramethyl-4-piperidone, which is then reduced under Wolff–Kishner conditions, followed by N-methylation of the resulting 2,2,6,6-tetramethylpiperidine with methyl p-toluenesulfonate .
化学反応の分析
Pempidine tartrate undergoes various chemical reactions, including:
Oxidation: Pempidine can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
科学的研究の応用
Pempidine tartrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is used in biological studies to understand its effects on cellular processes.
Medicine: The compound has been used as a ganglion-blocking agent in the treatment of hypertension.
Industry: This compound is used in the production of other chemical compounds and pharmaceuticals.
作用機序
Pempidine tartrate exerts its effects by blocking ganglionic transmission. It acts as a neuronal nicotinic acetylcholine receptor antagonist, which inhibits the transmission of nerve impulses across autonomic ganglia . This results in a decrease in blood pressure, making it effective in the treatment of hypertension .
類似化合物との比較
Pempidine tartrate is similar to other ganglion-blocking agents such as mecamylamine and trimethaphan camsylate . it has unique properties that make it distinct:
Mecamylamine: Like this compound, mecamylamine is a ganglion-blocking agent used to treat hypertension. mecamylamine has a different chemical structure and pharmacological profile.
Trimethaphan camsylate: This compound is also used as a ganglion-blocking agent but has a shorter duration of action compared to this compound.
This compound’s unique chemical structure and properties make it a valuable compound in scientific research and medical applications.
特性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;1,2,2,6,6-pentamethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.C4H6O6/c1-9(2)7-6-8-10(3,4)11(9)5;5-1(3(7)8)2(6)4(9)10/h6-8H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFNEINEQRQMTF-LREBCSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCC(N1C)(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546-48-5 | |
| Record name | Piperidine, 1,2,2,6,6-pentamethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pempidine tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pempidine hydrogen tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEMPIDINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THI82M7N4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pempidine tartrate?
A1: this compound acts as an antinicotinic agent, meaning it blocks the action of acetylcholine at nicotinic acetylcholine receptors. [, ] These receptors are found in various parts of the body, including the nervous system.
Q2: How does this compound affect learning and memory processes?
A2: Research suggests that this compound can impair passive avoidance learning in young rats, particularly when administered directly into the posteroventral hippocampo-subiculo-entorhinal area of the brain. [] This effect appears to be age-dependent, being more pronounced in younger rats (11 and 16 days old) compared to older ones (20 days old). [] This suggests a potential role of nicotinic cholinergic synapses in this specific brain region in early learning and memory formation.
Q3: Beyond its effects on the nervous system, has this compound demonstrated activity in other biological contexts?
A3: Interestingly, this compound was identified as a potential modulator of the interaction between calmodulin (CaM) and melittin (Mel). [] This protein-protein interaction is involved in various cellular processes. While the exact mechanism of modulation requires further investigation, this finding highlights the possibility of this compound having a broader range of biological activities beyond its known antinicotinic effects.
Q4: Are there any known structural analogs of this compound that exhibit similar biological activity?
A4: While the provided abstracts don't delve into specific structural analogs of this compound, they mention other antinicotinic agents like Gallamine triethiodide and α-bungarotoxin. [] These compounds, despite having different structures, also impacted passive avoidance learning in the study, suggesting they might share a similar target or mechanism of action. This highlights the potential for exploring structural modifications of this compound and similar molecules to further understand structure-activity relationships and potentially develop compounds with improved selectivity or potency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






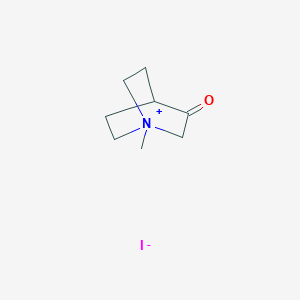

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)
